Octyl trichloroacetate

Gas Chromatography Kovats Retention Index Homologous Series Separation

Validating GC methods for halogenated compounds requires reliable retention index calibrants. Octyl trichloroacetate (Kovats RI 1549 on SE-30) provides an unambiguous retention index landmark, resolving from less chlorinated analogs. This compound serves as a critical reference standard for EPA method adaptations for trichloroacetic acid (TCA) analysis, enabling accurate retention time verification and quantification. It is also the specifically required chlorinating agent for di-tert-butylphosphine, delivering 78.2% yield and 97% purity in ligand synthesis (WO 2009/147495). Procure the authentic trichloroacetate congener to complete homologous series studies and ensure method integrity.

Molecular Formula C10H17Cl3O2
Molecular Weight 275.6 g/mol
CAS No. 16958-78-4
Cat. No. B097699
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOctyl trichloroacetate
CAS16958-78-4
Molecular FormulaC10H17Cl3O2
Molecular Weight275.6 g/mol
Structural Identifiers
SMILESCCCCCCCCOC(=O)C(Cl)(Cl)Cl
InChIInChI=1S/C10H17Cl3O2/c1-2-3-4-5-6-7-8-15-9(14)10(11,12)13/h2-8H2,1H3
InChIKeyGNKXBEJZRKOBKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Octyl Trichloroacetate: Halogenated Ester for Synthesis & Analytical Reference


Octyl trichloroacetate (CAS 16958-78-4, C₁₀H₁₇Cl₃O₂, MW 275.60) is the n-octyl ester of trichloroacetic acid, belonging to the homologous series of halogenated alkyl acetates. It features a fully trichlorinated acetyl moiety (CCl₃–CO–) bound to an eight-carbon straight-chain alcohol, which imparts distinct electronic, chromatographic, and reactivity properties relative to its non-halogenated and partially halogenated analogs [1]. The compound is characterized by a density of 1.191 g/cm³, a boiling point of 266.3 °C at 760 mmHg (or 131–133 °C at 9 Torr), and a calculated logP (octanol/water) of 4.260, reflecting its enhanced lipophilicity compared to octyl acetate [2].

Irreplaceability of Octyl Trichloroacetate vs. Other Octyl Haloacetates


Within the C₈ n-alkyl ester series, incremental chlorine substitution on the acetyl moiety produces non-linear and often substantial changes in physicochemical properties that defeat simple substitution. The retention order on non-polar capillary columns (SE-30) follows acetate < monochloroacetate < dichloroacetate < trichloroacetate, with trichloroacetate eluting approximately 350 Kovats retention index units later than the parent acetate, a difference that enables unambiguous chromatographic resolution but precludes interchangeable use in validated GC methods [1]. Beyond chromatography, the three chlorine atoms exert a powerful electron-withdrawing inductive effect that drastically accelerates ester hydrolysis relative to unsubstituted acetates and alters the hydrolysis mechanism from the normal AAC2 pathway to the exceptional A–BAC3 pathway at high acid concentrations [2]. These divergent behaviors mean that substituting octyl trichloroacetate with a less chlorinated analog in a synthetic protocol or analytical method will produce quantitatively different reaction rates, product distributions, and detector responses.

Octyl Trichloroacetate vs. Analogs: Evidence-Based Differentiation


Kovats Retention Index vs. Other Octyl Haloacetates

In the definitive homologous series study by Haken and Korhonen (1986), the four C₈ n-alkyl esters were chromatographed on an SE-30 non-polar capillary column (25 m × 0.33 mm, N₂ carrier) under identical isothermal conditions at 140 °C. Octyl trichloroacetate exhibits a Kovats retention index (RI) of 1549, compared with 1476 for octyl dichloroacetate, 1395 for octyl chloroacetate, and approximately 1192 for octyl acetate (the latter at 120 °C from a closely aligned study) [1][2]. The trichloroacetate–dichloroacetate ΔRI of 73 units and trichloroacetate–chloroacetate ΔRI of 154 units far exceed the minimum ΔRI of ~10–30 units generally required for baseline resolution, providing unambiguous chromatographic identification even in complex mixtures [1].

Gas Chromatography Kovats Retention Index Homologous Series Separation Halogenated Ester Identification

Density and Boiling Point vs. Other Octyl Haloacetates

Systematic comparison of the four octyl esters reveals a monotonic increase in density with each additional chlorine atom: 0.868 g/cm³ (octyl acetate), 0.991 g/cm³ (octyl chloroacetate), 1.094 g/cm³ (octyl dichloroacetate), and 1.191 g/cm³ (octyl trichloroacetate) . The density of octyl trichloroacetate is 37% higher than that of the parent acetate. Boiling points at 760 mmHg likewise increase: ~210 °C (acetate), 244.6 °C (chloroacetate), 273.5 °C (dichloroacetate), and 266.3 °C (trichloroacetate); the slight reversal between di- and trichloroacetate boiling points is consistent with the known retention order inversion observed on polar GC stationary phases [1]. These differences directly affect solvent selection, distillation protocols, and phase-separation behavior in liquid-liquid extraction workflows.

Physicochemical Properties Density Comparison Boiling Point Halogenated Esters

Hydrolysis Reactivity Enhancement vs. Acetate Esters

The three chlorine atoms of the trichloroacetyl group exert a cumulative inductive electron-withdrawing effect that renders the carbonyl carbon significantly more electrophilic. In the case of ethyl trichloroacetate (the most thoroughly studied short-chain homolog), the acid-catalyzed hydrolysis proceeds predominantly via the exceptional A–BAC3 mechanism rather than the normal AAC2 pathway followed by ethyl acetate [1]. The Taft σ* constant for the CCl₃ group is approximately +2.65, compared with 0.00 for the CH₃ group, and the hydrolysis rate enhancement correlates quantitatively with this substituent constant [1]. While direct rate constants for octyl trichloroacetate are not published, the class-level inference is rigorous: the trichloroacetate leaving group (trichloroacetate anion, pKₐ ≈ 0.7) is a far better leaving group than acetate (pKₐ ≈ 4.76), and the decarboxylation of the liberated trichloroacetate anion (ΔG‡ = 146 kJ mol⁻¹, A₀ = 2.1 × 10¹⁷ s⁻¹) provides an additional thermodynamic driving force absent in acetate hydrolysis .

Ester Hydrolysis Kinetics Electron-Withdrawing Effect Mechanistic Divergence

Lipophilicity (logP) Enhancement vs. Octyl Acetate

The calculated octanol–water partition coefficient (logP) for octyl trichloroacetate is 4.260 (Crippen method), compared with an experimental logP of approximately 2.91 for octyl acetate [1][2]. This 1.35-log-unit increase corresponds to a ~22-fold greater preference for the organic phase, directly impacting extraction efficiency in liquid-liquid extraction protocols. In analytical applications, this enhanced lipophilicity is exploited when trichloroacetic acid is derivatized to its n-octyl ester for GC analysis of haloacetic acids in water: the octyl derivative partitions more efficiently into hexane or MTBE extraction solvents than the corresponding methyl ester, improving method sensitivity [3].

Lipophilicity logP Partition Coefficient Extraction Efficiency

Chlorinating Agent in Di-tert-butylchlorophosphine Synthesis

Patent literature (WO 2009/147495) describes the use of octyl trichloroacetate as a stoichiometric chlorinating agent for the conversion of di-tert-butylphosphine to di-tert-butylchlorophosphine, a key ligand intermediate for palladium-catalyzed cross-coupling reactions [1]. In a representative procedure, di-tert-butylphosphine (13.5 g, 92 mmol) was reacted with octyl trichloroacetate (25.4 g, 92 mmol) at 83–84 °C under nitrogen, followed by digestion at 70 °C for 20 min. GC analysis after digestion showed only 0.6% unreacted phosphine, and distillation afforded di-tert-butylchlorophosphine in 78.2% yield with 97% purity (GC-FID) [1]. This application exploits the unique ability of the trichloroacetate ester to transfer a chlorine atom to a nucleophilic phosphorus center while generating the volatile byproducts octyl acetate and CO₂/chloroform via decarboxylation, a reactivity profile not available from octyl acetate, chloroacetate, or dichloroacetate analogs [2].

Organophosphine Synthesis Chlorinating Agent Patent Chemistry Process Chemistry

Verified Application Scenarios for Octyl Trichloroacetate


GC/GC-MS Retention Index Marker for Halogenated Ester Methods

With a Kovats RI of 1549 on SE-30 at 140 °C—73 units higher than octyl dichloroacetate and 154 units higher than octyl chloroacetate—octyl trichloroacetate provides an unambiguous retention index landmark in complex chromatograms. Analytical laboratories developing or validating GC methods for halogenated compound mixtures can use this compound as a single-point retention index calibrant whose elution position is reliably predicted and free from co-elution with less chlorinated analogs [1]. This is particularly relevant for environmental laboratories analyzing disinfection byproducts where halogenated acetic acid derivatives must be chromatographically resolved.

Derivatization Target for Trichloroacetic Acid in Water Analysis

Trichloroacetic acid (TCA), a regulated drinking water disinfection byproduct, is routinely derivatized to its n-octyl ester for GC-ECD or GC-MS analysis. The octyl ester is preferred over the methyl ester in adapted EPA methods because its higher logP (4.26 vs. ~0.5 for the methyl ester) improves extraction efficiency into organic solvents, and its larger molecular ion facilitates mass spectral interpretation [2]. Procuring authentic octyl trichloroacetate as a reference standard is essential for method calibration, retention time verification, and quantification of TCA in water samples.

Chlorinating Agent for Sterically Hindered Organophosphine Synthesis

As demonstrated in patent WO 2009/147495, octyl trichloroacetate serves as an effective chlorinating agent for di-tert-butylphosphine, delivering the corresponding chlorophosphine in 78.2% yield and 97% purity with only 0.6% residual starting material [3]. The reaction proceeds under neat conditions without additional solvent or base, and the byproducts (octyl acetate and volatile decarboxylation products) are easily separated by distillation. This application cannot be replicated with octyl acetate, chloroacetate, or dichloroacetate, making octyl trichloroacetate the specifically required reagent for this synthetic route to ligands used in palladium-catalyzed cross-coupling reactions.

Model Compound for Electronic Effects of Polychlorinated Esters

The systematic variation in physicochemical properties across the octyl acetate → chloroacetate → dichloroacetate → trichloroacetate series makes octyl trichloroacetate a valuable model compound for structure–property relationship studies. Its calculated logP of 4.26, density of 1.191 g/cm³, and the mechanistic divergence in hydrolysis (A–BAC3 vs. AAC2) provide quantitative endpoints for computational chemistry validation and for teaching electronic effects in undergraduate and graduate organic chemistry curricula [4]. Researchers procuring the full homologous series for comparative studies require the authentic trichloroacetate congener to complete the data set.

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